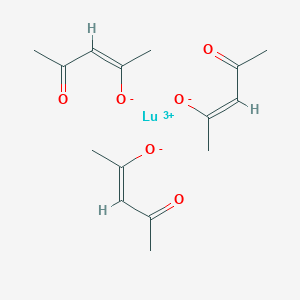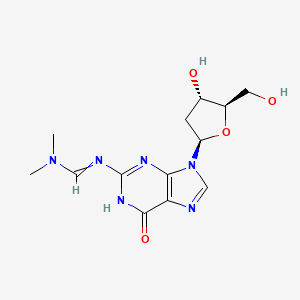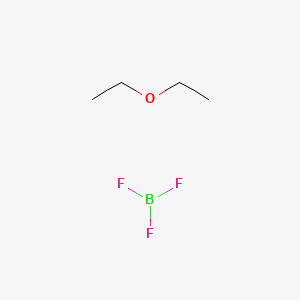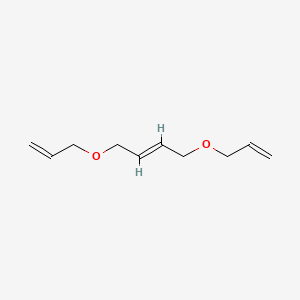
Lutetium (III) 2,4-pentanedionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of lutetium (III) complexes, including those with pentanedionates, involves various methodologies. For instance, lutetium propionate's thermal decomposition has been studied, showing transitions through various intermediates before achieving lutetium oxide, hinting at possible pathways for lutetium (III) 2,4-pentanedionate synthesis through ligand exchange or decomposition reactions (Grivel, 2010).
Molecular Structure Analysis
Structural analyses of lutetium (III) complexes reveal diverse coordination geometries. The crystal and molecular structure of lutetium complexes, including similar derivatives, often show lutetium ion coordination with oxygen atoms from the diketonate ligands, forming stable chelate rings. Such studies indicate the planar or nearly planar nature of the diketonate ligands around the metal center, which is crucial for understanding the reactivity and properties of this compound (Onuma, Inoue, & Shibata, 1976).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its chemical properties. For example, complexes of lutetium with 2,4-pentanedionate might undergo ligand exchange, redox reactions, or serve as precursors for further chemical modifications. Studies on related lutetium complexes, such as lutetium bisphthalocyanines, show intricate chemical behavior, including redox activity and potential for forming coordination polymers, suggesting similar reactivity patterns for this compound (Gürek, Ahsen, Luneau, & Pécaut, 2001).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. Similar complexes exhibit significant thermal stability and phase transitions, providing insights into the handling and application conditions for this compound. For instance, the mesomorphic and electrical properties of lutetium bisphthalocyanines suggest potential applications in materials science, which could extend to this compound under certain conditions (Atilla, Kilinç, Yuksel, Gürek, Öztürk, & Ahsen, 2009).
Chemical Properties Analysis
Chemically, this compound's reactivity is characterized by its interactions with ligands, solvents, and other chemical agents. The coordination chemistry, including the formation of complexes and the nature of bonding with the diketonate ligands, plays a crucial role in determining its chemical properties. Studies on related lutetium (III) complexes highlight the significance of ligand design and the electronic environment on the chemical behavior of these compounds (Cian, Moussavi, Fischer, & Weiss, 1985).
Scientific Research Applications
Thermal Decomposition Studies : Lutetium (III) compounds, such as lutetium(III) propionate, have been studied for their thermal decomposition properties. These studies are relevant for understanding the thermal stability and decomposition pathways of Lutetium (III) compounds, which can be crucial in materials science and chemical engineering (Grivel, 2010).
Metallorganic Compound Research : Research has been conducted on lutetium trichloride and its reaction with other organic compounds, highlighting the potential for creating diverse metallorganic compounds involving Lutetium (III) (Schumann & Müller, 1984).
Magnetic and Luminescence Properties : Studies have explored the luminescence and magnetic properties of Lutetium (III) complexes, such as Dy(III) complex with 2,4-pentanedionate. These findings are significant in the development of materials with specific magnetic and optical properties for various applications (Guégan et al., 2018).
Biological Activities : Research on ruthenium(III) complexes with 2,4-pentanedionate as co-ligands has shown potential biological activities, such as antibacterial, anti-HIV, and antitumor properties. This opens possibilities for medical and pharmaceutical applications (Mishra et al., 2001).
NMR Studies of Lanthanide(III) Complexes : The nuclear magnetic resonance (NMR) properties of Lanthanide(III) complexes, including Lutetium (III), have been studied, providing insights into the chemical structure and behavior of these compounds in solution (Ilmi et al., 2018).
Electrochemical and Spectroscopic Properties : The electrochemical and spectroscopic properties of Lutetium (III) phthalocyanine derivatives have been a subject of research. Such studies are vital for understanding the electronic and optical behavior of these compounds, which can be applied in fields like material science and electronics (Arıcı et al., 2013).
Photodynamic Therapy Applications : Lutetium (III) complexes have been explored for their potential in photodynamic therapy, a treatment method for cancer. Their ability to generate singlet oxygen and other reactive oxygen species upon light activation makes them promising candidates for therapeutic applications (Al-Raqa et al., 2017).
Mechanism of Action
Target of Action
Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .
Mode of Action
The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process
Biochemical Pathways
As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.
Safety and Hazards
Biochemical Analysis
Cellular Effects
It has been shown to act as an efficient photosensitizer in photon upconversion based on triplet–triplet annihilation . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exhibit a better sensitization ability in photon upconversion based on triplet–triplet annihilation, which is ascribed to the extra-long triplet lifetime compared with the d block metal counterparts . This suggests that it may have binding interactions with biomolecules and could potentially influence enzyme activation or inhibition and changes in gene expression.
properties
IUPAC Name |
lutetium(3+);(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSWQJPYHKLRMB-LNTINUHCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21LuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)



